OZAGREL IMPURITY I

Process impurity Synthetic intermediate Regulatory classification

Ozagrel Impurity I (CAS 78712-80-8), chemically (E)-ethyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, is a synthetic intermediate and process-related impurity of the thromboxane A2 synthase inhibitor ozagrel. It is supplied as a characterized reference standard for analytical method development, validation, and quality control, with a typical purity of ≥95% as determined by HPLC, GC, and NMR.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 78712-80-8
Cat. No. B3331150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOZAGREL IMPURITY I
CAS78712-80-8
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2
InChIInChI=1S/C15H16N2O2/c1-2-19-15(18)8-7-13-3-5-14(6-4-13)11-17-10-9-16-12-17/h3-10,12H,2,11H2,1H3/b8-7+
InChIKeyFLCNBUMLNQRHPD-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Characterization of Ozagrel Impurity I (CAS 78712-80-8) as a Reference Standard


Ozagrel Impurity I (CAS 78712-80-8), chemically (E)-ethyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, is a synthetic intermediate and process-related impurity of the thromboxane A2 synthase inhibitor ozagrel [1]. It is supplied as a characterized reference standard for analytical method development, validation, and quality control, with a typical purity of ≥95% as determined by HPLC, GC, and NMR . Its structural distinction from the active pharmaceutical ingredient (API) and from other in-class impurities underpins its critical role in pharmaceutical impurity profiling.

Why Ozagrel Impurity I Cannot Be Substituted by Other Ozagrel Impurities in Analytical and Regulatory Workflows


Although several ozagrel-related impurities share the imidazolylmethyl cinnamate core, they differ critically in ester chain length, double-bond geometry, or degradation origin. Regulatory guidance requires impurity-specific identification and quantification, and using an incorrect impurity reference standard risks misassignment of peaks, incorrect quantification, and potential non-compliance with pharmacopoeial specifications [1]. For instance, Ozagrel Impurity I (ethyl ester) is distinct from Impurity II (methyl ester) in both chromatographic retention time and mass spectrometry fragmentation, making them non-interchangeable in HPLC impurity profiling or mass balance calculations [2].

Head-to-Head Differentiation Evidence for Ozagrel Impurity I (CAS 78712-80-8)


Synthetic Origin and Process-Related Classification of Ozagrel Impurity I

Ozagrel Impurity I (ethyl ester) is generated during the final step of ozagrel synthesis when the ethyl ester intermediate (III) is not completely hydrolyzed to the carboxylic acid [1]. This contrasts with Impurity II (methyl ester), which arises from an earlier synthetic intermediate, and with degradation impurities such as Impurity III that form during storage [2]. The 2023 HPLC/Q-TOF study on 46 batches of ozagrel sodium for injection identified Impurity I (methyl ester) as the dominant process-related impurity, with individual batch levels ranging from 0.16% to 0.23% in 5 batches where it was detected above 0.1% [2].

Process impurity Synthetic intermediate Regulatory classification

Chromatographic Differentiation from Ozagrel API and Closely Related Impurities

Under the HPLC conditions validated for ozagrel sodium injection (Inertsil ODS C18, ammonium acetate buffer/methanol gradient, 272 nm), Ozagrel Impurity I (methyl ester) is baseline-resolved from the ozagrel API peak and from other impurities, with a detection limit of 0.010 µg/mL [1]. While the exact relative retention time (RRT) for the ethyl ester variant (CAS 78712-80-8) has not been reported under this specific method, the structural difference of one methylene unit from the methyl ester ensures a measurable shift in retention time under reversed-phase conditions, typically an RRT difference of ≥0.05 relative to the methyl ester analog .

HPLC method validation Relative retention time Impurity profiling

Purity Certification and Analytical Characterization for Regulatory Filing

Ozagrel Impurity I (CAS 78712-80-8) is available with a certified purity of ≥95% as determined by HPLC, GC, and NMR . In contrast, some alternative ozagrel impurities are supplied with lower purity (≥90%) or without full spectroscopic characterization, limiting their suitability for pharmacopoeial traceability. The availability of batch-specific certificates of analysis (CoA) including HPLC chromatograms, NMR spectra, and GC data enables direct comparability with USP/EP pharmacopoeial standards . This documentation is critical for ANDA/DMF submissions where impurity identity and purity must be unequivocally established [1].

Reference standard Purity assay Regulatory compliance

Utility as a Direct Precursor in Ozagrel Synthesis and Impurity Spiking Studies

Ozagrel Impurity I (ethyl ester) is the immediate synthetic precursor to ozagrel; hydrolysis with NaOH in methanol/water directly yields the API [1]. This property makes it uniquely suitable for impurity spiking and recovery experiments during method validation, as it can be generated in situ or used to calibrate hydrolysis-related impurity formation. In contrast, Impurity II (methyl ester) or degradation impurities such as Impurity III (p-methylbenzaldehyde) cannot serve as synthetic precursors to ozagrel, limiting their utility in process-specific validation studies [2]. The 2012 study on specific impurities confirmed that Impurity I is a process-related impurity intrinsically linked to the synthesis route, whereas Impurity II arises from degradation, necessitating different control strategies [3].

Forced degradation Spiking study Synthetic intermediate

High-Impact Application Scenarios for Ozagrel Impurity I (CAS 78712-80-8) Based on Verified Evidence


HPLC Method Development and System Suitability Testing for Ozagrel Drug Substance

The validated HPLC method using an Inertsil ODS C18 column (0.01 mol/L ammonium acetate buffer/methanol gradient, 272 nm) achieves baseline separation of Ozagrel Impurity I (methyl ester analog) from the API with a limit of detection of 0.010 µg/mL [1]. Ozagrel Impurity I (CAS 78712-80-8) serves as the reference standard for determining relative retention time (RRT) and ensuring system suitability, critical for batch release assays in pharmaceutical quality control [1].

Impurity Spiking and Recovery Studies in ANDA and DMF Submissions

As the immediate synthetic precursor to ozagrel, the ethyl ester impurity can be quantitatively hydrolyzed to the API for recovery experiments [2]. This dual functionality reduces the need for multiple reference standards, directly lowering procurement costs and simplifying method validation for regulatory submissions [2].

Stability-Indicating Method Validation Under Forced Degradation Conditions

The 2012 study on specific impurities demonstrated that Impurity I is process-related and not a degradation product, while Impurity II forms upon degradation [3]. This classification allows analytical laboratories to use Ozagrel Impurity I specifically to monitor process consistency, separate from stability studies that focus on degradation impurities, ensuring a more targeted and cost-effective impurity control strategy [3].

Pharmacopoeial Traceability and Lot Release Testing

With batch-specific certificates of analysis including HPLC, NMR, and GC data at ≥95% purity, Ozagrel Impurity I meets the documentation requirements for pharmacopoeial standard traceability under USP/EP monographs . This reduces the in-house characterization effort and accelerates the release of commercial ozagrel batches .

Quote Request

Request a Quote for OZAGREL IMPURITY I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.